2-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one
Overview
Description
2-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, linked to a quinoline derivative, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-fluorophenylamine with piperazine in the presence of a coupling agent such as carbonyldiimidazole. This intermediate is then reacted with a quinoline derivative under controlled conditions to form the final product. The reaction conditions often include solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
2-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-chlorophenyl)piperazino]carbonyl}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one
- 2-{[4-(2-bromophenyl)piperazino]carbonyl}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one
- 2-{[4-(2-methylphenyl)piperazino]carbonyl}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one
Uniqueness
The uniqueness of 2-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-1-one lies in the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s electronic properties, enhancing its binding affinity to molecular targets and increasing its stability in biological systems. Additionally, the fluorine atom can influence the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-19-8-1-2-9-20(19)25-11-13-26(14-12-25)23(29)18-15-27-10-4-6-16-5-3-7-17(21(16)27)22(18)28/h1-3,5,7-9,15H,4,6,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNIFOQKMYNWMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=O)C(=CN3C1)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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